
Phenol, 4-(octylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 4-(octylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylthiol. The reaction typically requires a strong base such as sodium hydroxide (NaOH) to deprotonate the thiol, facilitating the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of phenol derivatives often involves multi-step processes that ensure high yield and purity. For phenol, 4-(octylthio)-, the process may include the initial halogenation of phenol followed by substitution with octylthiol under controlled conditions to optimize the reaction rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-(octylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phenol, 4-(octylthio)- involves its interaction with cellular components. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Octylphenol: Similar structure but with an octyl group instead of an octylthio group.
4-Hexylresorcinol: Another phenol derivative with a hexyl group and additional hydroxyl groups.
Uniqueness
Phenol, 4-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
1083-61-0 |
|---|---|
Fórmula molecular |
C14H22OS |
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
4-octylsulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3 |
Clave InChI |
BJITYLJFFTVBLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
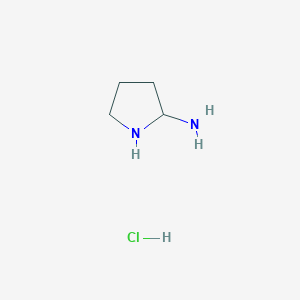
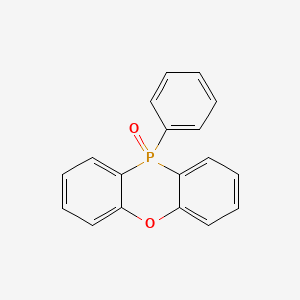
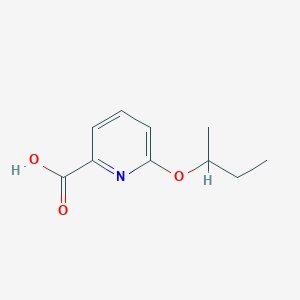

![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
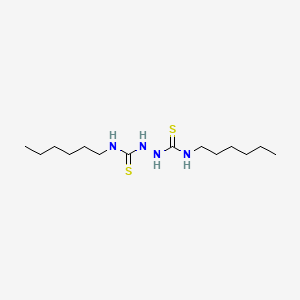
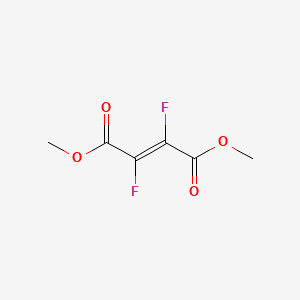
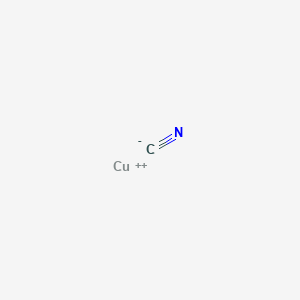
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
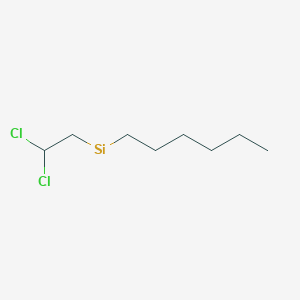
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
